3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
Overview
Description
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a trifluoromethyl group, and a cyano group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-2-trifluoromethyl-benzonitrile with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The cyano group can engage in cycloaddition reactions to form cyclic compounds
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cycloaddition can produce cyclic compounds with different ring sizes .
Scientific Research Applications
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
Comparison: Compared to these similar compounds, 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group plays a crucial role .
Properties
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHMARTGGWPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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